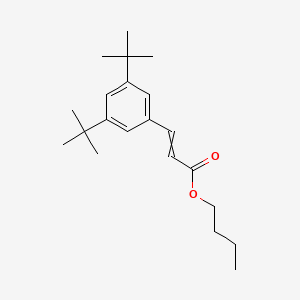![molecular formula C31H46O2S2 B14216072 Phenol, 4,4'-[cyclopropylidenebis(thio)]bis[2,6-bis(1,1-dimethylethyl)- CAS No. 831169-73-4](/img/structure/B14216072.png)
Phenol, 4,4'-[cyclopropylidenebis(thio)]bis[2,6-bis(1,1-dimethylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4,4’-[cyclopropylidenebis(thio)]bis[2,6-bis(1,1-dimethylethyl)- is a complex organic compound known for its unique structure and properties. It is characterized by the presence of phenolic groups and a cyclopropylidene bridge, which imparts distinct chemical and physical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’-[cyclopropylidenebis(thio)]bis[2,6-bis(1,1-dimethylethyl)- typically involves the reaction of 2,6-di-tert-butylphenol with cyclopropylidene bis(thio) compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 4,4’-[cyclopropylidenebis(thio)]bis[2,6-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenolic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenolic rings.
Wissenschaftliche Forschungsanwendungen
Phenol, 4,4’-[cyclopropylidenebis(thio)]bis[2,6-bis(1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of Phenol, 4,4’-[cyclopropylidenebis(thio)]bis[2,6-bis(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The phenolic groups can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function. The cyclopropylidene bridge may also play a role in stabilizing the compound and enhancing its reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenol, 4,4’-[thiobis(methylene)]bis[2,6-bis(1,1-dimethylethyl)-
- Phenol, 4,4’-methylenebis[2,6-bis(1,1-dimethylethyl)-
Uniqueness
Phenol, 4,4’-[cyclopropylidenebis(thio)]bis[2,6-bis(1,1-dimethylethyl)- is unique due to the presence of the cyclopropylidene bridge, which imparts distinct chemical properties compared to other similar compounds
Eigenschaften
CAS-Nummer |
831169-73-4 |
|---|---|
Molekularformel |
C31H46O2S2 |
Molekulargewicht |
514.8 g/mol |
IUPAC-Name |
2,6-ditert-butyl-4-[1-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylcyclopropyl]sulfanylphenol |
InChI |
InChI=1S/C31H46O2S2/c1-27(2,3)21-15-19(16-22(25(21)32)28(4,5)6)34-31(13-14-31)35-20-17-23(29(7,8)9)26(33)24(18-20)30(10,11)12/h15-18,32-33H,13-14H2,1-12H3 |
InChI-Schlüssel |
NRFLQCAQQWIDOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC2(CC2)SC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


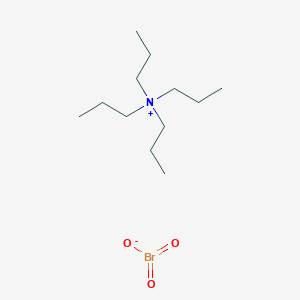
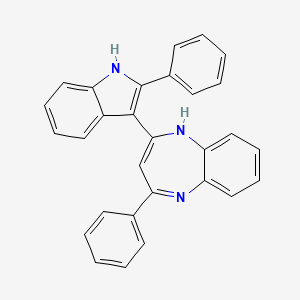


![3-Methyl-5-[2-(4-methylphenyl)-2-oxoethylidene]pyrrolidin-2-one](/img/structure/B14216000.png)
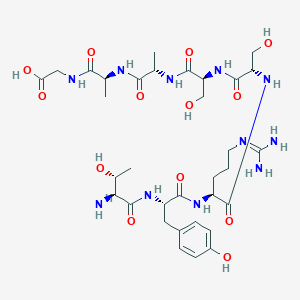
![N-[4-(Dodecyloxy)benzoyl]glycine](/img/structure/B14216005.png)
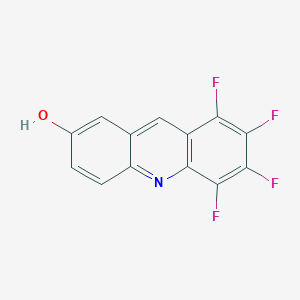


![n-Benzyl-n'-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea](/img/structure/B14216030.png)
![Benzonitrile, 4-[2-[4-(dimethylamino)phenyl]-1-methylene-2-propenyl]-](/img/structure/B14216033.png)
![3-Methyl-5-[2-(4-methylphenyl)-2-oxoethylidene]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14216036.png)
